molecular formula C17H25N5O3 B8176247 tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate

tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate

Cat. No.: B8176247
M. Wt: 347.4 g/mol
InChI Key: JMQRJCHXQXJGLA-UHFFFAOYSA-N
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Description

tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a pentyl chain, which is further linked to a 4-azidobenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) for introducing the azido group.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Deprotection: Trifluoroacetic acid (TFA) for removing the tert-butyl carbamate group.

Major Products

    Substitution: Formation of substituted benzamido derivatives.

    Reduction: Conversion of the azido group to an amine.

    Deprotection: Free amine formation after removal of the tert-butyl carbamate group.

Scientific Research Applications

tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of protein-ligand interactions and as a precursor for bioorthogonal chemistry applications.

    Medicine: Potential use in drug development, particularly in the design of prodrugs and targeted delivery systems.

    Industry: Utilized in the synthesis of polymers and materials with specific functional properties

Mechanism of Action

The mechanism of action of tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly selective and can occur under mild conditions, making it useful for labeling and tracking biomolecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4-azidobenzamido)phenylcarbamate: Similar structure but with a phenyl instead of a pentyl chain.

    tert-Butyl (5-(4-aminobenzamido)pentyl)carbamate: Similar structure but with an amino group instead of an azido group.

Uniqueness

tert-Butyl (5-(4-azidobenzamido)pentyl)carbamate is unique due to the presence of both the azido group and the tert-butyl carbamate protecting group. This combination allows for versatile chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

tert-butyl N-[5-[(4-azidobenzoyl)amino]pentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O3/c1-17(2,3)25-16(24)20-12-6-4-5-11-19-15(23)13-7-9-14(10-8-13)21-22-18/h7-10H,4-6,11-12H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQRJCHXQXJGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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